5-Aminobenzene-1,3-diol hydrochloride
Overview
Description
5-Aminobenzene-1,3-diol hydrochloride, also known as 5-ABDH, is a chemical compound commonly used in scientific research that has a wide range of applications. It is a white crystalline solid with a molecular weight of 193.6 g/mol and a melting point of 225-227°C. 5-ABDH is a derivative of the amino acid tyrosine and is used as a reagent in organic synthesis to form a variety of different compounds. It is also used as a catalyst in the production of pharmaceuticals and other industrial products.
Scientific Research Applications
Chromatography
Chromatography is a laboratory technique for the separation of a mixture. The compound can be used in chromatography applications . Its unique properties may allow it to interact in specific ways with certain substances, making it useful for separating and analyzing different components of a mixture.
Material Science
In the field of material science, 5-Aminobenzene-1,3-diol hydrochloride can be used in the study of new materials . Its properties could potentially influence the characteristics of the materials being studied.
Chemical Synthesis
This compound can be used in chemical synthesis . It could serve as a starting material or intermediate in the synthesis of other chemical compounds.
Analytical Research
5-Aminobenzene-1,3-diol hydrochloride can be used in analytical research . Its properties can be studied and analyzed to gain a better understanding of its behavior under different conditions.
Mechanism of Action
Target of Action
It is often used in organic synthesis reactions and chemical research , suggesting that it may interact with a variety of molecular targets.
Result of Action
Given its use in organic synthesis and chemical research , it likely has diverse effects depending on the specific context of its use.
properties
IUPAC Name |
5-aminobenzene-1,3-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3,8-9H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZZCDQPCQIUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332615 | |
Record name | 5-aminobenzene-1,3-diol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminobenzene-1,3-diol hydrochloride | |
CAS RN |
6318-56-5 | |
Record name | 6318-56-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6318-56-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-aminobenzene-1,3-diol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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